molecular formula C10H20N2O3 B1343936 tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 278788-66-2

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No. B1343936
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-MRVPVSSYSA-N
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Description

The compound tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their applications in the synthesis of various biologically active compounds, including pharmaceuticals and coordination polymers with potential photocatalytic properties .

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives often involves the functionalization of the piperazine ring. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the introduction of ethoxy and hydrazino functional groups, respectively . Another example is the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination of 4-iodo-2-methyl-6-nitroaniline . These methods demonstrate the chemical versatility of piperazine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the conformation and crystal packing of the molecules . For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed weak C–H···O interactions and aromatic π–π stacking interactions, contributing to the three-dimensional architecture of the crystal .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the organocatalyst 1-(2-hydroxyethyl)-piperazine promotes direct C(sp2)-H arylation of unactivated arenes, demonstrating the catalytic capabilities of piperazine derivatives . Additionally, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate illustrates the use of piperazine derivatives as intermediates in the synthesis of biologically active compounds such as crizotinib .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the photoluminescence properties of coordination polymers based on piperazine derivatives have been assessed, indicating potential applications in photocatalysis . The biological activities of these compounds, such as antibacterial, antifungal, and anthelmintic activities, have also been evaluated, with varying degrees of efficacy . Furthermore, the binding properties of piperazine derivatives to biological targets, such as the human histamine H3 receptor, have been studied, highlighting their relevance in drug discovery .

Scientific Research Applications

Chemical Synthesis and Characterization

Tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate and its derivatives are extensively studied in the field of chemical synthesis and characterization. For instance, a derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized by various spectroscopic methods, confirming its structure and elucidating its crystal system and space group parameters. This compound exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Similarly, another derivative, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, has been studied for its molecular structure, revealing hydrogen bonds and a distorted half-chair configuration (Kolter et al., 1996).

Biological Evaluation

These compounds are also evaluated for their biological activities. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Applications

A novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, was synthesized and studied for its anticorrosive behavior on carbon steel in a corrosive medium. It exhibited high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).

X-ray Crystallography and Molecular Structure

Several studies focus on the molecular structure of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate derivatives using X-ray crystallography. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined, revealing its potential as a pharmacologically useful core with a synthetically useful second nitrogen atom (Gumireddy et al., 2021). Additionally, the synthesis and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate were reported, providing insights into the bond lengths and angles typical for this piperazine-carboxylate (Mamat et al., 2012).

Asymmetric Synthesis

The compound has been used in asymmetric synthesis studies. For example, a study described the first known example of a (-)-sparteine-mediated asymmetric deprotonation of a piperazine, using tert-butyl 4-tert-butylpiperazine-1-carboxylate, which led to the development of a route for synthesizing chiral intermediates for molecules of medicinal interest (McDermott et al., 2008).

Potential Medical Applications

While specific details on medical applications are limited due to the exclusion criteria, it's noteworthy that derivatives of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate are often explored for their potential medical benefits, such as in the development of novel pharmaceuticals and as intermediates in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647473
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

CAS RN

278788-66-2
Record name tert-Butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(Hydroxymethyl)piperazine, N1-BOC protected
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Synthesis routes and methods

Procedure details

Sodium hydroxide (5.42 g) was added to a solution of 2-hydroxymethylpiperazine-1,4-dicarboxylic acid di-tert-butyl ester (10.87 g) in ethanol (300 ml), and the reaction mixture was heated to reflux for 16 hours. The solvent was removed by distillation at reduced pressure, and the residue was dissolved in ethyl acetate (400 ml) and water (50 ml). After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed by distillation at reduced pressure to give 8.46 g of the title compound.
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
10.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Kettle, SK Bagal, D Barratt… - Journal of Medicinal …, 2023 - ACS Publications
The glycine to cysteine mutation at codon 12 of Kirsten rat sarcoma (KRAS) represents an Achilles heel that has now rendered this important GTPase druggable. Herein, we report our …
Number of citations: 1 pubs.acs.org

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